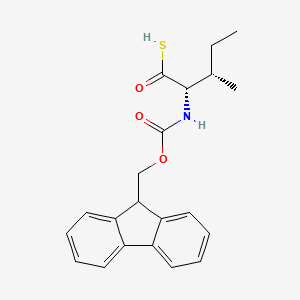
Fmoc-Ile-SH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ile-SH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino terminus, allowing for the sequential addition of amino acids to form peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-SH typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids to a growing peptide chain. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), allowing for the addition of the next amino acid .
化学反应分析
Types of Reactions
Fmoc-Ile-SH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the formation of a free amino group.
Oxidation and Reduction: The thiol group (-SH) in this compound can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Oxidation: Disulfide bonds.
Reduction: Free thiol groups.
科学研究应用
Fmoc-Ile-SH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
作用机制
The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .
相似化合物的比较
Similar Compounds
Fmoc-Val-SH: A derivative of valine with similar protecting group chemistry.
Fmoc-Leu-SH: A derivative of leucine used in peptide synthesis.
Fmoc-Met-SH: A derivative of methionine with a sulfur-containing side chain.
Uniqueness
Fmoc-Ile-SH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptide. This can influence the folding and stability of the resulting peptides, making this compound particularly useful in the synthesis of peptides with specific structural requirements .
属性
分子式 |
C21H23NO3S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid |
InChI |
InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1 |
InChI 键 |
OPPHCXUJEZEZRB-DJJJIMSYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















